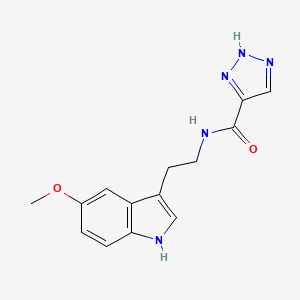

N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antidepressant and Antimicrobial Activities

Design and Synthesis for Antidepressant Activity : A novel series of compounds designed as 5-HT(3) receptor antagonists demonstrated potential antidepressant-like activity. These compounds were synthesized from key intermediates, indicating the importance of structural design in developing new antidepressants (Mahesh et al., 2011).

Antimicrobial Activity of 1,2,4-Triazole Derivatives : New 1,2,4-triazole derivatives were synthesized and showed promising antimicrobial activities. This suggests that compounds with the triazole moiety can be potential candidates for antimicrobial drug development (Fandaklı et al., 2012).

Monoamine Oxidase Inhibitors

- Indazole and Indole-Carboxamides as MAO-B Inhibitors : Research into indazole- and indole-carboxamides revealed their potential as highly potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), suggesting applications in treating neurological disorders (Tzvetkov et al., 2014).

Synthesis and Characterization

- Rhodium Catalyzed Arylation : A study demonstrated an efficient rhodium-catalyzed direct arylation of α-diazoimines, which are generated from 1,2,3-triazole, for the synthesis of 2,2-diaryl enamides. This process highlights the utility of triazole derivatives in complex organic synthesis (Yadagiri & Anbarasan, 2014).

Fluorophores and Photophysical Study

- Synthesis of Color-Tunable Fluorophores : N-Ethoxycarbonylpyrene- and perylene thioamides were utilized to synthesize a range of fluorescent dyes. These compounds exhibited color tunability and high fluorescence efficiency, indicating their potential in the development of new fluorophores for various applications (Witalewska et al., 2019).

Biochemical Analysis

Biochemical Properties

It is known that indole derivatives can interact with various enzymes and proteins . For instance, a similar compound, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide, has been shown to interact with Ribosyldihydronicotinamide dehydrogenase [quinone], a human enzyme

Cellular Effects

Given its structural similarity to other indole derivatives, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways involving N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide are not well-characterized. It is possible that the compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .

Properties

IUPAC Name |

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2/c1-21-10-2-3-12-11(6-10)9(7-16-12)4-5-15-14(20)13-8-17-19-18-13/h2-3,6-8,16H,4-5H2,1H3,(H,15,20)(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLJALGKVGHLFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=NNN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2867819.png)

![N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2867820.png)

![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2867822.png)

![Ethyl 2-isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2867823.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2867828.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2867830.png)

![Ethyl 4-[[2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]amino]benzoate](/img/structure/B2867840.png)